molecular formula C6H4INO3 B176071 2-Iodo-3-nitrophenol CAS No. 197243-48-4

2-Iodo-3-nitrophenol

Cat. No.: B176071
CAS No.: 197243-48-4
M. Wt: 265.01 g/mol
InChI Key: BFXOSMOZBIBXHU-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both an iodine atom and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3-nitrophenol can be synthesized through a multi-step process involving the nitration of phenol followed by iodination. One common method involves the nitration of phenol to produce 3-nitrophenol, which is then subjected to iodination using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst at room temperature. The grinding method has been shown to be effective, providing high yields and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide in solid-state grinding methods is preferred due to its efficiency, high yield, and environmentally friendly nature. This method avoids the use of hazardous solvents and reduces reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles in the presence of strong bases.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols depending on the nucleophile used.

    Reduction: 2-Iodo-3-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Iodo-3-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-2-nitrophenol: Similar structure but different positioning of the nitro and iodine groups, leading to different reactivity and applications.

    4-Nitrophenol: The nitro group is in the para position, affecting its chemical properties and reactivity.

Uniqueness

2-Iodo-3-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring. This unique structure imparts distinct reactivity patterns, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-iodo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOSMOZBIBXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479039
Record name Phenol, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197243-48-4
Record name Phenol, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-nitrophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1-L, three-necked, round bottomed flask equipped with an overhead stirrer, thermocouple, and nitrogen inlet was charged with 2-amino-3-nitrophenol (17.5 g, 114 mmol), DMSO (280 mL), and 30% sulfuric acid (280 mL, 1575 mmol). The dark red-orange solution was heated to 50° C. After 45 min, heating was discontinued, and the solution was cooled to 3° C. (once the solution reached 13° C., a precipitate formed). Next, a solution of sodium nitrite (10.97 g, 159 mmol) in water (35 mL) was slowly added to the slurry while maintaining the internal temperature below 5° C.; the addition took ca. 5-7 min. The solution was stirred at 0° C. After 1 h, a solution of potassium iodide (52.8 g, 318 mmol) in water (105 mL) was slowly added over a 5 min period. After 1 h, the ice bath was removed, and the reaction mixture was allowed to warm to room temperature and stirred for 20 h. The reaction mixture was then extracted with methyl tert-butyl ether (1×800 mL and 1×400 mL). The combined methyl tert-butyl ether extracts were washed with 20% aqueous sodium thiosulfate solution (2×200 mL) followed by 5% aqueous sodium chloride solution (2×200 mL). The organic extract was concentrated under reduced pressure. Toluene (200 mL) was added and then removed under reduced pressure to afford 2-iodo-3-nitrophenol (30.2 g, 100%) as a brown powder. 1H NMR (400 MHz, CDCl3): δ 7.44 (dd, J=8.0, 1.5 Hz, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.24 (dd, J=8.0, 1.5 Hz, 1H), 5.97 (br, 1H) ppm.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
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Reaction Step Two
Name
Quantity
280 mL
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solvent
Reaction Step Two
Quantity
10.97 g
Type
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Reaction Step Three
Name
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35 mL
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52.8 g
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105 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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